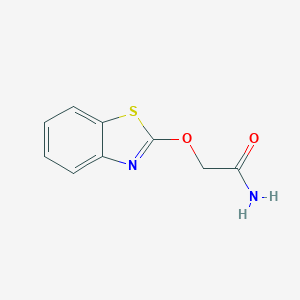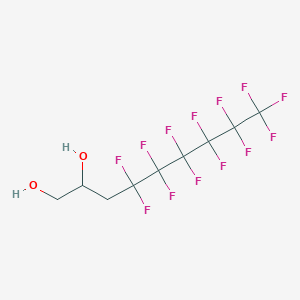![molecular formula C21H34N2O6 B012797 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 102814-11-9](/img/structure/B12797.png)
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ddz-Ala-OH cyclohexylammonium salt, also known as Ddz-L-alanine cyclohexylammonium salt, is a compound with the molecular formula C21H34N2O6 and a molecular weight of 410.50 g/mol . This compound is primarily used in organic synthesis and research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ddz-Ala-OH cyclohexylammonium salt involves the protection of alanine with the Ddz (dimethyl-3,5-dimethoxybenzyloxycarbonyl) group. The Ddz protection is cleavable by weak acids and upon irradiation . The reaction typically involves the following steps:
Protection of Alanine: Alanine is reacted with Ddz-Cl (dimethyl-3,5-dimethoxybenzyloxycarbonyl chloride) in the presence of a base such as triethylamine to form Ddz-Ala.
Formation of Cyclohexylammonium Salt: The protected alanine (Ddz-Ala) is then reacted with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
While specific industrial production methods for Ddz-Ala-OH cyclohexylammonium salt are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ddz-Ala-OH cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The Ddz group can be substituted under acidic conditions or upon irradiation.
Cleavage Reactions: The Ddz protection can be cleaved by weak acids, making it useful in peptide synthesis where selective deprotection is required.
Common Reagents and Conditions
Weak Acids: Used for the cleavage of the Ddz group.
Irradiation: Another method for cleaving the Ddz group.
Bases: Such as triethylamine, used in the protection step.
Major Products Formed
Deprotected Alanine: Upon cleavage of the Ddz group, alanine is regenerated.
Cyclohexylammonium Salts: Formed during the synthesis process.
Applications De Recherche Scientifique
Ddz-Ala-OH cyclohexylammonium salt is used in various scientific research applications, including:
Organic Synthesis: As a protected amino acid, it is used in the synthesis of peptides and other complex molecules.
Biological Research: Used in studies involving peptide synthesis and modification.
Medicinal Chemistry:
Industrial Applications: Utilized in the production of specialized chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Ddz-Ala-OH cyclohexylammonium salt primarily involves the cleavage of the Ddz protecting group. The Ddz group is labile towards weak acids and irradiation, allowing for selective deprotection of the amino acid. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ala-OH: Another protected form of alanine, using the Boc (tert-butoxycarbonyl) group.
Fmoc-Ala-OH: Alanine protected with the Fmoc (fluorenylmethyloxycarbonyl) group.
Cbz-Ala-OH: Alanine protected with the Cbz (carbobenzyloxy) group.
Uniqueness
Ddz-Ala-OH cyclohexylammonium salt is unique due to its Ddz protecting group, which is cleavable by weak acids and irradiation. This provides an advantage in selective deprotection during peptide synthesis, making it a valuable tool in organic and medicinal chemistry .
Propriétés
IUPAC Name |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6.C6H13N/c1-9(13(17)18)16-14(19)22-15(2,3)10-6-11(20-4)8-12(7-10)21-5;7-6-4-2-1-3-5-6/h6-9H,1-5H3,(H,16,19)(H,17,18);6H,1-5,7H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUNODUSVUZAEL-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369572 |
Source


|
| Record name | Ddz-Ala-OH cyclohexylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-11-9 |
Source


|
| Record name | Ddz-Ala-OH cyclohexylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)


